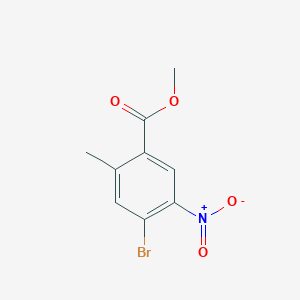
Methyl 4-bromo-2-methyl-5-nitrobenzoate
Cat. No. B3040649
Key on ui cas rn:
22364-35-8
M. Wt: 274.07 g/mol
InChI Key: MHWVNOZRKHYKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06057322
Procedure details


14.3 g of 4-bromo-2-methyl-5-nitrobenzoic acid were dissolved in 250 ml of MeOH and 11.6 g of SOCl2 were slowly added dropwise. The mixture was allowed to stand at RT for 5 days, the volatile components were removed in vacuo and the residue is recrystallized from DIP.



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:14])[CH:3]=1.O=S(Cl)Cl.[CH3:19]O>>[Br:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:6]([O:8][CH3:19])=[O:7])=[C:4]([CH3:14])[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1[N+](=O)[O-])C
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
11.6 g
|
|
Type
|
reactant
|
|
Smiles
|
O=S(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatile components were removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is recrystallized from DIP
|
Outcomes


Product
Details
Reaction Time |
5 d |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=CC(=C(C(=O)OC)C=C1[N+](=O)[O-])C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
